[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone
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Overview
Description
[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a pyridine ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Piperidine Ring Formation: The piperidine ring is often introduced through a nucleophilic substitution reaction involving piperidine and an appropriate halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine rings.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halides, acids, and bases are used under various conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines .
Scientific Research Applications
Chemistry
In chemistry, [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone is used as a building block for synthesizing more complex molecules .
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent .
Medicine
Medically, it is explored for its potential therapeutic applications, including its use as an antiviral and antiparasitic agent .
Industry
Industrially, the compound is used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone involves its interaction with various molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, disrupting their function and leading to antimicrobial and anticancer effects . The piperidine and pyridine rings enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar pharmacological activities.
Piperidine Derivatives: Compounds such as piperidine-based antihistamines and antipsychotics share the piperidine ring.
Pyridine Derivatives: Pyridine-based drugs like nicotinamide and pyridoxine are structurally similar.
Uniqueness
The uniqueness of [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone lies in its combined structural features, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-6-7-16(13-21-14)20(25)24-10-8-15(9-11-24)12-19-22-17-4-2-3-5-18(17)23-19/h2-7,13,15H,8-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFOEQRAMGEABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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